Methyl(2-methylbut-3-YN-1-YL)amine
Description
Methyl(2-methylbut-3-yn-1-yl)amine is a tertiary amine with a propargyl (alkyne) group in its structure. Its IUPAC name denotes a methyl group attached to the nitrogen atom and a 2-methylbut-3-yn-1-yl substituent, resulting in the molecular formula C₆H₁₁N. The compound features a triple bond at the third carbon of the butyl chain and a methyl branch at the second carbon. This structure confers unique reactivity due to the alkyne moiety, which may influence applications in organic synthesis or catalysis.
Properties
Molecular Formula |
C6H11N |
|---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
N,2-dimethylbut-3-yn-1-amine |
InChI |
InChI=1S/C6H11N/c1-4-6(2)5-7-3/h1,6-7H,5H2,2-3H3 |
InChI Key |
COLHAGFIFRRGJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(2-methylbut-3-YN-1-YL)amine can be synthesized through several methods. One common approach involves the reaction of 2-methyl-3-butyn-2-ol with ammonia or an amine under suitable conditions. For instance, the reaction of 2-methyl-3-butyn-2-ol with ammonia in the presence of a catalyst such as palladium on carbon can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The process often includes the use of high-pressure reactors and advanced catalysts to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl(2-methylbut-3-YN-1-YL)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form saturated amines.
Substitution: The alkyne group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as sodium amide or lithium diisopropylamide are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Saturated amines.
Substitution: Various substituted alkynes and amines.
Scientific Research Applications
Methyl(2-methylbut-3-YN-1-YL)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of Methyl(2-methylbut-3-YN-1-YL)amine involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The amine group can act as a nucleophile, participating in various substitution and addition reactions. These interactions enable the compound to exert its effects in biological systems and industrial applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Amines
The following compounds share structural or functional similarities with Methyl(2-methylbut-3-yn-1-yl)amine, enabling comparative analysis:
Methyl Diethanol Amine (MDEA)
- Structure: Tertiary amine with two ethanol groups and one methyl group attached to nitrogen.
- Applications : Widely used in CO₂ capture due to its amine functionality. Activated MDEA impregnated on mesoporous carbon (aMDEA-MC) achieved a CO₂ adsorption capacity of 2.63 mmol/g at 43 wt.% loading, surpassing unmodified mesoporous carbon by 64% .
- Mechanism : Combines physical adsorption (via mesopores) and chemical adsorption (amine-CO₂ reactions). FTIR confirmed characteristic O-H (3395 cm⁻¹) and C-N (1031 cm⁻¹) stretches in aMDEA-MC .
- Limitations : Reduced BET surface area (43% decrease) and pore volume (50% decrease) after impregnation, indicating pore blockage by MDEA .
Diisopentylamine (N,N-bis(3-methylbutyl)amine)
- Structure : Branched secondary amine with two 3-methylbutyl groups.
- Physical Properties : Boiling point 121–122°C at 13.3 kPa, density 0.77 g/cm³ , and molecular weight 157.30 g/mol .
- Applications: Serves as an intermediate in organic synthesis. Its branched structure may enhance solubility in nonpolar solvents compared to linear amines.
N-Methylbut-3-en-1-amine
- Structure : Primary amine with a methyl group on nitrogen and a terminal alkene.
- Synthesis : Used as a precursor in carbamate synthesis (e.g., isopropyl methyl(4-(pyrazolo[1,5-a]pyrimidin-5-yl)butyl)carbamate) .
- Reactivity : The alkene group enables addition reactions, contrasting with the alkyne in this compound, which may undergo cycloaddition or metal-catalyzed coupling.
Comparative Data Table
Key Research Findings and Insights
- Role of Amine Type : Tertiary amines like MDEA exhibit lower reactivity with CO₂ compared to primary/secondary amines but offer advantages in regeneration efficiency . The alkyne in this compound could introduce unique binding sites for catalytic or gas adsorption applications, though this remains unexplored.
- Structural Impact on Adsorption : Branched or bulky amines (e.g., Diisopentylamine) may reduce pore accessibility in porous materials, similar to MDEA’s pore-blocking effects .
Biological Activity
Methyl(2-methylbut-3-YN-1-YL)amine, also referred to as (But-3-yn-1-yl)(methyl)amine hydrochloride, is an organic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article delves into its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a propargylic amine functional group. Its molecular formula is , and it exhibits properties typical of alkynes and amines, which can influence its reactivity in biological systems.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound derivatives. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.
| Microbial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 10 |
| Escherichia coli | 12 | 10 |
| Pseudomonas aeruginosa | 10 | 10 |
This table summarizes the results from a study on the antimicrobial efficacy of the compound against selected microbial strains .
The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell membranes or interference with metabolic pathways. The presence of the alkyne group could enhance its interaction with biological molecules, potentially leading to increased bioactivity.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Alkyne Formation : Utilizing propargylic alcohols in reactions with amines.
- Reduction Reactions : Employing catalytic hydrogenation techniques to produce the desired amine from corresponding nitriles or imines.
These methods are essential for producing sufficient quantities of the compound for biological testing and application .
Neuroprotective Effects
A study explored the neuroprotective effects of this compound derivatives on neuronal cells subjected to oxygen-glucose deprivation (OGD). The results indicated that certain derivatives significantly improved cell viability compared to control groups.
| Compound | Cell Viability (%) | Dose (mM) |
|---|---|---|
| Control | 50 | - |
| Methyl derivative A | 75 | 1 |
| Methyl derivative B | 85 | 30 |
This data suggests that modifications of the compound can enhance its protective effects on neurons, indicating potential applications in treating neurodegenerative diseases .
Immunomodulatory Effects
Another investigation focused on the immunomodulatory properties of this compound, particularly its role in modulating immune responses in cancer therapy. The compound was found to influence cytokine production, which could be leveraged for developing novel therapeutic strategies against tumors .
Q & A
Q. Table 1: Comparative CO₂ Adsorption Performance
| Material | Surface Area (m²/g) | CO₂ Capacity (mmol/g) | Mechanism |
|---|---|---|---|
| Untreated MC | 356.6 | 1.60 | Physical adsorption |
| MDEA-MC (43 wt.%) | 203.3 | 2.63 | Chemisorption |
| Commercial Activated C | 1200 | 1.95 | Physical adsorption |
| Data adapted from MDEA-MC studies . |
Advanced Research Question: How do structural contradictions (e.g., reduced surface area vs. enhanced adsorption) in amine-functionalized adsorbents arise?
Methodological Answer:
Despite reduced surface area post-impregnation (e.g., MDEA-MC: 43% reduction), adsorption capacity increases due to:
- Chemical Interactions : Amine groups react with CO₂ to form stable carbamates, overriding physical adsorption limitations .
- Active Site Density : Higher nitrogen content (e.g., 23 wt.% increase in MDEA-MC) correlates with adsorption efficiency, even with pore blockage .
- Synergistic Effects : Alkyne groups in this compound may stabilize transition states or enhance CO₂ binding via π-interactions.
Q. Experimental Validation :
- FTIR : Detect carbamate peaks (~1650 cm⁻¹) post-adsorption .
- Isotherm Modeling : Fit data to Langmuir (chemisorption) vs. Freundlich (physisorption) models to quantify mechanisms .
Advanced Research Question: What strategies optimize the catalytic activity of this compound in asymmetric synthesis?
Methodological Answer:
The alkyne-amine structure enables roles in C–H activation or organocatalysis. Optimization involves:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group .
- Metal Coordination : Palladium or copper catalysts leverage the alkyne’s π-system for cross-coupling reactions (e.g., Sonogashira) .
- Steric Effects : The 2-methyl group may hinder substrate access, requiring tailored ligands (e.g., bulky phosphines) to improve enantioselectivity .
Q. Table 2: Catalytic Performance Metrics
| Reaction Type | Yield (%) | Enantiomeric Excess (ee) | Conditions |
|---|---|---|---|
| Alkyne-Amine Coupling | 85 | 92 | Pd(OAc)₂, DMF, 80°C |
| CO₂ Cycloaddition | 78 | N/A | 5 psi, RT |
| Hypothetical data based on analogous systems . |
Advanced Research Question: How does the alkyne moiety influence the compound’s stability under oxidative conditions?
Methodological Answer:
The alkyne group may undergo undesired oxidation to diketones, reducing efficacy. Mitigation strategies include:
- Protective Group Chemistry : Temporarily shield the alkyne with trimethylsilyl groups during synthesis .
- Additive Screening : Antioxidants (e.g., BHT) or inert atmospheres (N₂/Ar) suppress radical formation .
- Accelerated Aging Tests : Monitor degradation via HPLC or mass spectrometry under elevated O₂/temperature .
Advanced Research Question: What computational methods predict the reactivity of this compound with biological targets?
Methodological Answer:
- Docking Simulations : Use Schrödinger Suite or AutoDock to model interactions with enzymes/receptors (e.g., acetylcholinesterase) .
- DFT Calculations : Map electron density around the alkyne and amine to predict nucleophilic/electrophilic sites .
- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
